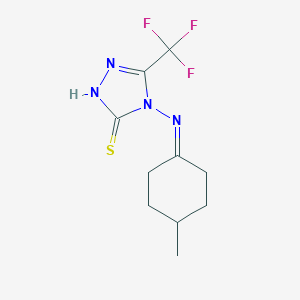
4-(1,3-dioxoisoindol-2-yl)-N-(6-nitro-1,3-benzothiazol-2-yl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1,3-dioxoisoindol-2-yl)-N-(6-nitro-1,3-benzothiazol-2-yl)butanamide, also known as compound 1, is a novel small molecule that has gained interest in scientific research due to its potential therapeutic applications.
Aplicaciones Científicas De Investigación
Compound 1 has been studied for its potential therapeutic applications in various fields of research. It has been shown to have anti-cancer properties, inhibiting the growth and proliferation of cancer cells in vitro and in vivo. Additionally, it has been studied for its anti-inflammatory properties, as well as its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mecanismo De Acción
The mechanism of action of 4-(1,3-dioxoisoindol-2-yl)-N-(6-nitro-1,3-benzothiazol-2-yl)butanamide 1 is not fully understood, but it is believed to act through the inhibition of specific enzymes and signaling pathways in cells. For example, it has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in gene expression regulation. Additionally, it has been shown to inhibit the activity of mitogen-activated protein kinases (MAPKs), which are involved in cellular signaling pathways.
Biochemical and Physiological Effects
Compound 1 has been shown to have various biochemical and physiological effects in cells and animal models. In cancer cells, it has been shown to induce cell cycle arrest and apoptosis, leading to decreased cell proliferation. Additionally, it has been shown to decrease inflammation by inhibiting the production of pro-inflammatory cytokines. In animal models of neurodegenerative diseases, it has been shown to improve cognitive function and reduce neuronal damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-(1,3-dioxoisoindol-2-yl)-N-(6-nitro-1,3-benzothiazol-2-yl)butanamide 1 in lab experiments is its specificity for certain enzymes and signaling pathways, allowing for targeted inhibition. Additionally, it has been shown to have low toxicity in animal models, making it a potentially safe therapeutic agent. However, one limitation is that the mechanism of action is not fully understood, making it difficult to predict potential off-target effects.
Direcciones Futuras
There are several potential future directions for research on 4-(1,3-dioxoisoindol-2-yl)-N-(6-nitro-1,3-benzothiazol-2-yl)butanamide 1. One area of interest is its potential as a treatment for various types of cancer, including breast, lung, and colon cancer. Additionally, it may have potential as a treatment for autoimmune diseases such as multiple sclerosis. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Métodos De Síntesis
Compound 1 can be synthesized through a multi-step process involving the reaction of 6-nitro-1,3-benzothiazol-2-amine with 2-bromoacetyl-1,3-dioxoisoindoline, followed by the reaction with 4-aminobutanamide. The final product is obtained through purification and isolation steps.
Propiedades
Nombre del producto |
4-(1,3-dioxoisoindol-2-yl)-N-(6-nitro-1,3-benzothiazol-2-yl)butanamide |
|---|---|
Fórmula molecular |
C19H14N4O5S |
Peso molecular |
410.4 g/mol |
Nombre IUPAC |
4-(1,3-dioxoisoindol-2-yl)-N-(6-nitro-1,3-benzothiazol-2-yl)butanamide |
InChI |
InChI=1S/C19H14N4O5S/c24-16(21-19-20-14-8-7-11(23(27)28)10-15(14)29-19)6-3-9-22-17(25)12-4-1-2-5-13(12)18(22)26/h1-2,4-5,7-8,10H,3,6,9H2,(H,20,21,24) |
Clave InChI |
LZWPWSLOVVEDKC-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCC(=O)NC3=NC4=C(S3)C=C(C=C4)[N+](=O)[O-] |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCC(=O)NC3=NC4=C(S3)C=C(C=C4)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-nitrophenyl)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B255008.png)
![(5E)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-(2-furylmethylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B255013.png)
![(E)-{1-[3-(dimethylammonio)propyl]-4,5-dioxo-2-(pyridin-4-yl)pyrrolidin-3-ylidene}(4-methylphenyl)methanolate](/img/structure/B255014.png)
![Methyl 4-methyl-2-[2-(3-phenyl-2-propenylidene)hydrazino]-1,3-thiazole-5-carboxylate](/img/structure/B255017.png)
![4-amino-3-(4-methoxyphenyl)-N-[2-(4-morpholinyl)ethyl]-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide](/img/structure/B255018.png)
![2-{[2-(2-hydroxyethoxy)ethyl]amino}-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B255021.png)

![(4E)-2-bromo-6-methoxy-4-[[(5-sulfanylidene-1H-1,2,4-triazol-4-yl)amino]methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B255025.png)
![Ethyl 5-acetyl-2-{[4-(2,5-dimethylphenoxy)butanoyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B255026.png)



![6-(2-Methyl-3-benzofuranyl)-2,3-dihydroimidazo[2,1-b]thiazole](/img/structure/B255033.png)
![4-(9H-fluoren-9-yl)-N-[(Z)-indol-3-ylidenemethyl]piperazin-1-amine](/img/structure/B255038.png)